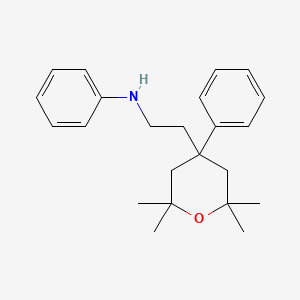
Sirt2-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirt2-IN-14 is a potent and selective inhibitor of the enzyme sirtuin 2. Sirtuin 2 is a member of the sirtuin family of proteins, which are nicotinamide adenine dinucleotide-dependent deacetylases. These enzymes play a crucial role in regulating various cellular processes, including aging, transcription, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating neurodegenerative diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-14 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance potency and selectivity. Common synthetic routes involve:
Formation of the Core Structure: This step often involves a condensation reaction between an aldehyde and an amine to form an imine, followed by reduction to yield the core structure.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s potency and selectivity. These modifications are typically achieved through reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Sirt2-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Substitution reactions, such as nucleophilic substitution, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Sirt2-IN-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the biochemical pathways regulated by sirtuin 2.
Biology: Researchers use this compound to investigate the role of sirtuin 2 in cellular processes such as aging, apoptosis, and transcription.
Medicine: The compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as various types of cancer.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting sirtuin 2.
Mechanism of Action
Sirt2-IN-14 exerts its effects by inhibiting the deacetylase activity of sirtuin 2. This inhibition prevents the removal of acetyl groups from lysine residues on target proteins, leading to changes in protein function and cellular processes. The molecular targets of this compound include microtubule-associated proteins and transcription factors, which are involved in cell division, apoptosis, and gene expression.
Comparison with Similar Compounds
Sirt2-IN-14 is unique among sirtuin 2 inhibitors due to its high potency and selectivity. Similar compounds include:
Sirtinol: A less selective inhibitor of sirtuin 2, also targeting other sirtuin family members.
AGK2: Another sirtuin 2 inhibitor with moderate selectivity and potency.
Tenovin-6: A broad-spectrum sirtuin inhibitor that targets multiple sirtuin family members.
Compared to these compounds, this compound offers improved selectivity for sirtuin 2, making it a valuable tool for studying the specific functions of this enzyme and for developing targeted therapies.
Properties
Molecular Formula |
C26H21N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
5-[[3-[(4-phenoxybenzoyl)amino]phenyl]methoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H21N3O4/c27-25(30)20-14-24(16-28-15-20)32-17-18-5-4-6-21(13-18)29-26(31)19-9-11-23(12-10-19)33-22-7-2-1-3-8-22/h1-16H,17H2,(H2,27,30)(H,29,31) |
InChI Key |
ADUUSNQUQWPQDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)COC4=CN=CC(=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


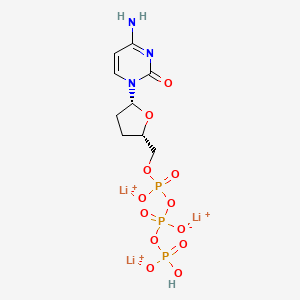

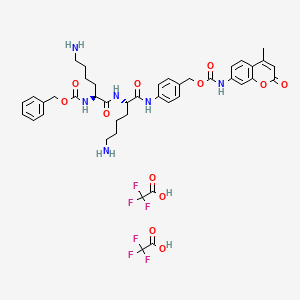
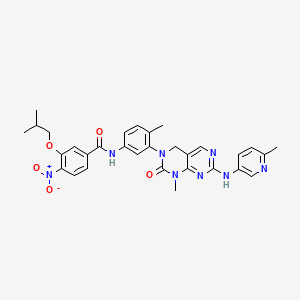
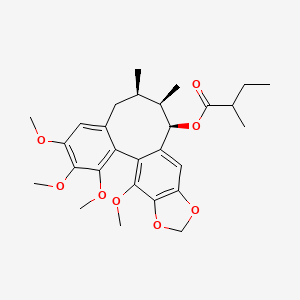

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)

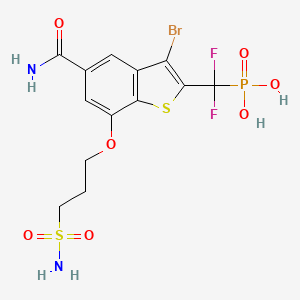
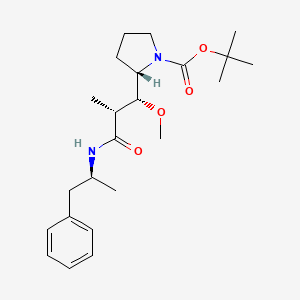
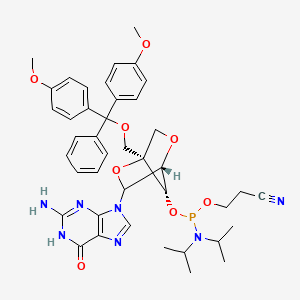
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
